3-Iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol: Superior Reactivity in Palladium-Catalyzed Cross-Coupling Reactions vs. Chloro and Bromo Analogs
The 3-iodo substituent on the tetrahydroindazole scaffold provides significantly enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to its 3-bromo and 3-chloro analogs [1]. This enhanced reactivity is attributed to the weaker carbon-iodine bond (bond dissociation energy approximately 50-65 kcal/mol) compared to carbon-bromine (approximately 65-80 kcal/mol) and carbon-chlorine (approximately 80-95 kcal/mol), which facilitates oxidative addition to palladium(0) catalysts under milder conditions [2]. The 3-iodoindazole derivatives have been demonstrated to undergo efficient Sonogashira cross-coupling with various terminal alkynes to yield 3-alkynylindazoles, providing a versatile route to 2-aza tryptamine analogs [1].
| Evidence Dimension | Reactivity in palladium-catalyzed cross-coupling (Sonogashira, Suzuki, Heck reactions) |
|---|---|
| Target Compound Data | Iodo substituent enables efficient oxidative addition to Pd(0) under mild conditions; reactive in Sonogashira, Suzuki, and Heck couplings |
| Comparator Or Baseline | Bromo analogs: Intermediate reactivity; Chloro analogs: Low reactivity, often requiring harsh conditions or specialized catalysts |
| Quantified Difference | Bond dissociation energy: C-I ≈ 50-65 kcal/mol; C-Br ≈ 65-80 kcal/mol; C-Cl ≈ 80-95 kcal/mol |
| Conditions | Sonogashira cross-coupling of 3-iodoindazoles with terminal alkynes using Pd catalysts [1] |
Why This Matters
Procurement of the iodo derivative is essential for efficient diversification of the tetrahydroindazole scaffold through cross-coupling chemistry, whereas bromo and chloro analogs may require harsher conditions or fail entirely, impacting synthetic route viability and cost.
- [1] Collot, V., Dallemagne, P., Bovy, P. R., & Rault, S. (2002). Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: a mild and flexible strategy to design 2-aza tryptamines. Tetrahedron Letters, 43(15), 2695-2697. View Source
- [2] Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Reference for carbon-halogen bond dissociation energies). View Source
